![molecular formula C17H11Cl2N3O3S B3677552 N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3677552.png)
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Overview
Description
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolylazo compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The exact mechanism of action of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications in the treatment of glaucoma and other diseases. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide in lab experiments is its potential as a cancer treatment. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are many future directions for the study of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide. One possible direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as glaucoma. Additionally, further studies could be conducted to explore the compound's mechanism of action and its potential as a cancer treatment.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications in the treatment of glaucoma and other diseases.
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-5-6-13(18)14(19)8-10)20-17(26-9)21-16(23)11-3-2-4-12(7-11)22(24)25/h2-8H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVPXBOERJCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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